N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide
Description
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a pyrazole ring
Properties
IUPAC Name |
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-11(2)21-9-7-14(19-21)15(22)18-12-3-5-13(6-4-12)26(23,24)20-16-17-8-10-25-16/h3-7,9,11H,8,10H2,1-2H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIXCHRENXCRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The pyrazole ring can be prepared via the reaction of hydrazines with 1,3-diketones .
The final step involves the coupling of the thiazole and pyrazole intermediates with a sulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Catalysts: Lewis acids (e.g., aluminum chloride) for electrophilic substitution reactions
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring
Amines: Formed from the reduction of nitro groups
Nitrated or Halogenated Derivatives: Formed from electrophilic substitution reactions
Scientific Research Applications
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole and pyrazole rings can interact with receptors or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the combination of its thiazole, sulfonamide, and pyrazole moieties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, potentially leading to more diverse biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
